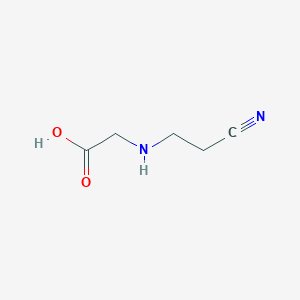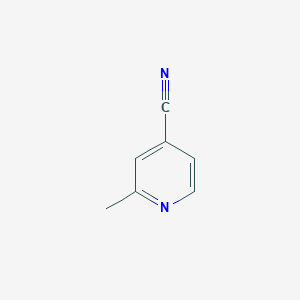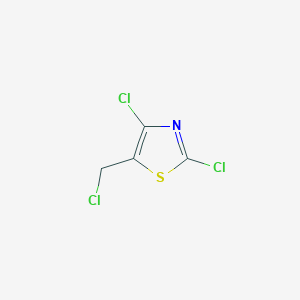
Nitrosotriaminopyrimidine
Descripción general
Descripción
Nitrosotriaminopyrimidine, also known as 2,4,6-Triamino-5-nitrosopyrimidine, is a compound with the empirical formula C4H6N6O and a molecular weight of 154.13 . It is used in the pharmaceutical industry .
Physical And Chemical Properties Analysis
Nitrosotriaminopyrimidine is a pharmaceutical primary standard with a CAS Number of 1006-23-1 and a molecular weight of 154.13 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Energetic Materials
5-Nitroso-2,4,6-triaminopyrimidine: is used in the synthesis of energetic materials due to its high nitrogen content. The compound can undergo further nitration to produce derivatives like 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) , which are potential candidates for high-performance explosives and propellants .
Organic Synthesis
In organic chemistry, 5-Nitroso-2,4,6-triaminopyrimidine serves as a versatile intermediate. It’s utilized in various synthesis pathways to create complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Analytical Chemistry
As an analytical reagent, this compound is employed in chemical analysis and detection. Its reactivity with other substances can be used to identify or quantify compounds, especially in colorimetric assays .
Catalysis
5-Nitroso-2,4,6-triaminopyrimidine: can act as a catalyst or a catalytic precursor in organic reactions. Its ability to donate nitroso groups can facilitate various chemical transformations .
Metal-Organic Frameworks (MOFs)
Researchers explore the use of 5-Nitroso-2,4,6-triaminopyrimidine in constructing MOFs. These frameworks have applications in gas storage, separation, and catalysis due to their porous structure .
Nitrosamine Impurity Analysis
Given the regulatory focus on nitrosamine impurities in medications, 5-Nitroso-2,4,6-triaminopyrimidine is studied for its role in the formation of nitrosamines, which are potential carcinogens .
Safety and Toxicology Studies
The compound is also subject to safety and toxicological studies to understand its behavior and potential risks when exposed to biological systems. This is crucial for assessing occupational hazards and environmental impact .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-Nitroso-2,4,6-triaminopyrimidine is the enzyme glycosylase . Glycosylases are a family of enzymes involved in base excision repair, and they are responsible for identifying and removing damaged bases in DNA.
Mode of Action
5-Nitroso-2,4,6-triaminopyrimidine inhibits the enzyme glycosylase by reacting with it in a nucleophilic attack . This reaction leads to the formation of a stable nitrosamine intermediate that can be hydrolyzed by an acid or base .
Pharmacokinetics
The compound’s reactivity with nucleophilic compounds suggests that it may form stable complexes with biological molecules, which could influence its bioavailability .
Result of Action
The primary molecular effect of 5-Nitroso-2,4,6-triaminopyrimidine is the inhibition of glycosylase, leading to a potential accumulation of damaged DNA bases . This could have cellular effects such as impaired DNA replication and transcription, and increased mutation rates.
Action Environment
The action, efficacy, and stability of 5-Nitroso-2,4,6-triaminopyrimidine could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity with glycosylase and other nucleophilic compounds . Additionally, the presence of other molecules that can react with 5-Nitroso-2,4,6-triaminopyrimidine could potentially affect its availability to inhibit glycosylase.
Propiedades
IUPAC Name |
5-nitrosopyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQJSWJHHKLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061400 | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroso-2,4,6-triaminopyrimidine | |
CAS RN |
1006-23-1 | |
| Record name | 5-Nitroso-2,4,6-pyrimidinetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroso-2,4,6-triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1006-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TX-1041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)



![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)
